5-amino-2,3-dihydro-1H-indole-1-carboxamide
Description
Structural Identity and Classification
5-Amino-2,3-dihydro-1H-indole-1-carboxamide belongs to the indoline family of heterocyclic compounds, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The compound's molecular formula C₉H₁₁N₃O reflects the presence of three nitrogen atoms and one oxygen atom within its structure, contributing to a molecular weight of 177.2 grams per mole. The structural architecture features a dihydroindole core where the 2-3 bond is saturated, distinguishing it from the fully aromatic indole system. The amino group positioned at the 5-carbon of the benzene ring provides electron-donating properties, while the carboxamide group attached to the nitrogen atom of the five-membered ring introduces electron-withdrawing characteristics.
The compound exhibits specific stereochemical features due to the saturated nature of the five-membered ring, which allows for conformational flexibility compared to its aromatic counterparts. The molecular structure can be represented by the Standard International Chemical Identifier notation as InChI=1S/C9H11N3O/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4,10H2,(H2,11,13), providing a unique digital fingerprint for computational applications. The canonical Simplified Molecular Input Line Entry System representation C1CN(C2=C1C=C(C=C2)N)C(=O)N further illustrates the connectivity pattern within the molecule.
Classification within chemical taxonomy places this compound under organoheterocyclic compounds, specifically within the indoles and derivatives class, and more precisely within the indolines subclass. The presence of multiple functional groups enables diverse chemical reactivity patterns, making it a versatile building block for synthetic organic chemistry applications. The compound's structural features contribute to its ability to participate in hydrogen bonding interactions through both the amino and carboxamide functionalities, influencing its physicochemical properties and biological activities.
Historical Context and Development
The development of indoline chemistry traces its origins to the late nineteenth and early twentieth centuries when researchers first established fundamental methods for constructing indole-containing molecules. The foundational work of Emil Fischer in the late 1880s with the Fischer indole synthesis provided the initial framework for accessing indole derivatives, establishing a crucial pathway that influenced subsequent developments in heterocyclic chemistry. This early groundwork laid the foundation for exploring saturated analogs such as indoline compounds, which emerged as important synthetic targets due to their unique chemical properties and potential biological activities.
The evolution of indoline synthesis methodologies expanded significantly throughout the twentieth century, with the development of alternative approaches such as the Leimgruber-Batcho indole synthesis and the Baeyer-Jackson method, which demonstrated the increasing sophistication of synthetic strategies for accessing complex heterocyclic structures. These methodological advances enabled researchers to explore the synthesis of substituted indoline derivatives, including compounds bearing amino and carboxamide functionalities. The progression toward modern synthetic approaches has emphasized regioselective and environmentally conscious strategies, reflecting contemporary priorities in synthetic organic chemistry.
The specific development of 5-amino-2,3-dihydro-1H-indole-1-carboxamide as a research target emerged from broader investigations into indole carboxamide derivatives during the early twenty-first century. Research efforts focused on indole 2-carboxamide and 3-carboxamide derivatives revealed the potential of these structural motifs in medicinal chemistry applications, leading to expanded exploration of related indoline systems. The synthesis of indoline-2-carboxamide derivatives gained particular attention following discoveries of their biological activities, prompting researchers to investigate structurally related compounds including those with amino substitutions.
Contemporary research on this compound has been facilitated by advances in synthetic methodology and analytical techniques that enable precise structural characterization and evaluation of chemical properties. The compound's emergence as a research focus reflects the ongoing evolution of heterocyclic chemistry toward increasingly complex and functionally diverse molecular architectures. Modern investigations have benefited from computational approaches that facilitate the design and optimization of synthetic routes, contributing to more efficient access to these sophisticated molecular structures.
Significance in Heterocyclic Chemistry
The significance of 5-amino-2,3-dihydro-1H-indole-1-carboxamide in heterocyclic chemistry stems from its unique combination of structural features that exemplify key principles governing reactivity and stability in nitrogen-containing heterocycles. The compound serves as an important model system for understanding the electronic and steric effects that govern the behavior of indoline derivatives, particularly those bearing multiple nitrogen-containing functional groups. The presence of both electron-donating amino and electron-withdrawing carboxamide substituents creates a complex electronic environment that influences the compound's chemical reactivity and coordination behavior.
The compound's structural characteristics make it a valuable platform for investigating fundamental aspects of heterocyclic reactivity, including nucleophilic and electrophilic substitution patterns, as well as conformational effects arising from the saturated five-membered ring. Research on related indoline systems has demonstrated that the saturated nature of the five-membered ring provides conformational flexibility that can significantly influence molecular recognition processes and intermolecular interactions. These features make the compound particularly useful for structure-activity relationship studies aimed at understanding how molecular architecture influences biological and chemical properties.
From a synthetic perspective, 5-amino-2,3-dihydro-1H-indole-1-carboxamide represents an important intermediate for accessing more complex heterocyclic systems through various ring-forming reactions and functional group transformations. The compound's multiple reactive sites enable diverse derivatization strategies, including cyclization reactions that can generate fused ring systems with enhanced structural complexity. Recent research has highlighted the utility of related indoline derivatives in dearomatization reactions that provide access to three-dimensional molecular architectures with potential applications in medicinal chemistry.
The compound also serves as a valuable probe for investigating the relationship between molecular structure and physicochemical properties in heterocyclic systems. Studies of indoline derivatives have revealed important insights into how structural modifications influence parameters such as solubility, stability, and membrane permeability, which are crucial factors in pharmaceutical applications. These investigations contribute to the broader understanding of structure-property relationships in nitrogen-containing heterocycles, informing the design of new compounds with optimized characteristics for specific applications.
Comparison Within Indole Derivative Family
Within the extensive family of indole derivatives, 5-amino-2,3-dihydro-1H-indole-1-carboxamide occupies a unique position that reflects its distinctive structural features and chemical properties. Comparison with related indole carboxamide derivatives reveals important differences in reactivity and biological activity that stem from the saturated nature of the five-membered ring and the specific positioning of functional groups. Unlike indole-2-carboxamide derivatives, which feature fully aromatic ring systems, the dihydroindole structure provides increased conformational flexibility and altered electronic properties.
The amino substitution at the 5-position distinguishes this compound from many other indole derivatives and contributes to its unique reactivity profile. Research on indole carboxamide derivatives has shown that the position and nature of substituents significantly influence biological activity, with amino groups often enhancing interaction with biological targets through hydrogen bonding and electrostatic interactions. Comparative studies of indole-2-carboxamide derivatives have demonstrated that structural modifications at various positions can dramatically alter potency and selectivity in biological assays.
Table 1 presents a comparison of key structural features among related indole derivative families:
| Compound Class | Ring Saturation | Carboxamide Position | Amino Substitution | Molecular Formula |
|---|---|---|---|---|
| 5-Amino-2,3-dihydro-1H-indole-1-carboxamide | Dihydro | N-1 | 5-Position | C₉H₁₁N₃O |
| 5-Amino-1H-indole-2-carboxamide | Aromatic | C-2 | 5-Position | C₉H₉N₃O |
| 2-Amino-2,3-dihydro-1H-indene-5-carboxamide | Dihydro | C-5 | 2-Position | C₁₀H₁₂N₂O |
| 1H-Indole-2-carboxamide derivatives | Aromatic | C-2 | Variable | Variable |
The comparison reveals that 5-amino-2,3-dihydro-1H-indole-1-carboxamide represents a unique structural combination that is not commonly found in other indole derivative families. The positioning of the carboxamide group on the nitrogen atom rather than on a carbon atom of the aromatic system creates distinct electronic and steric environments that influence both chemical reactivity and biological interactions.
Relative to indoline-2-carboxamide derivatives, which have emerged as important bioactive compounds, the 1-carboxamide positioning in the target compound provides different geometric constraints and electronic distributions. Research on indoline-2-carboxamide derivatives has identified them as inhibitors of specific biological targets, demonstrating the importance of carboxamide positioning in determining biological activity. The unique structural features of 5-amino-2,3-dihydro-1H-indole-1-carboxamide suggest that it may exhibit distinct biological properties compared to its structural analogs.
Research Significance and Applications Overview
The research significance of 5-amino-2,3-dihydro-1H-indole-1-carboxamide extends across multiple scientific disciplines, reflecting the broad utility of indole derivatives in contemporary research. The compound's structural features make it particularly valuable as a building block for medicinal chemistry applications, where researchers seek to develop new therapeutic agents with improved efficacy and selectivity profiles. The presence of multiple nitrogen-containing functional groups provides opportunities for forming hydrogen bonds and other non-covalent interactions that are crucial for biological activity.
Recent investigations into indole carboxamide derivatives have revealed their potential as inhibitors of various biological targets, including enzymes involved in disease processes. Research on related indole-2-carboxamide compounds has demonstrated broad-spectrum antiviral activity, suggesting that structurally similar derivatives may possess therapeutic potential. The unique structural features of 5-amino-2,3-dihydro-1H-indole-1-carboxamide, particularly the combination of amino and carboxamide functionalities, position it as a candidate for structure-activity relationship studies aimed at optimizing biological properties.
The compound's utility extends beyond medicinal chemistry applications to include fundamental studies of heterocyclic reactivity and synthetic methodology development. Research on indoline derivatives has contributed to the advancement of synthetic strategies for constructing complex molecular architectures, including approaches based on dearomatization and cyclization reactions. These methodological developments have implications for accessing diverse molecular libraries for drug discovery and materials science applications.
Table 2 summarizes key research applications and findings related to indole carboxamide derivatives:
| Research Area | Key Findings | Relevant Studies | Potential Applications |
|---|---|---|---|
| Antiviral Activity | Broad-spectrum inhibition of RNA viruses | Indole-2-carboxamide compounds | Therapeutic development |
| Enzyme Inhibition | Sodium/Hydrogen exchanger inhibition | Indole carboxamide derivatives | Cardiovascular therapeutics |
| Synthetic Methodology | Dearomatization and cyclization strategies | Indoline synthesis | Chemical synthesis |
| Structure-Activity Relationships | Position-dependent biological activity | Various indole derivatives | Drug optimization |
The compound's significance in contemporary research is further highlighted by its potential role in understanding fundamental aspects of molecular recognition and protein-ligand interactions. Studies of indole derivatives have provided insights into how heterocyclic scaffolds interact with biological macromolecules, contributing to the rational design of new bioactive compounds. The multiple functional groups present in 5-amino-2,3-dihydro-1H-indole-1-carboxamide offer opportunities for investigating diverse interaction modes and optimizing binding affinity and selectivity.
Properties
IUPAC Name |
5-amino-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4,10H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPBNLLSZZKGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthetic Route: Tscherniac-Einhorn Reaction
One of the primary synthetic routes to 5-amino-2,3-dihydro-1H-indole-1-carboxamide is based on the Tscherniac-Einhorn reaction, which involves the reaction of indoline with reagents that introduce the amino and carboxamide functionalities.
Step 1: Indoline Functionalization
Indoline is reacted with reagents such as 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst. This step facilitates the introduction of the carboxamide group onto the nitrogen atom of the indoline ring.Step 2: Hydrolysis and Amination
Subsequent hydrolysis under controlled acidic or basic conditions introduces the amino group at the 5-position of the indoline ring, completing the synthesis of the target compound.
This method is favored for its relatively straightforward approach and the ability to selectively functionalize the indoline core.
Industrial-Scale Synthesis
For large-scale production, the synthesis is optimized using continuous flow reactors and automated synthesis platforms. These technologies improve reaction control, heat management, and scalability, resulting in higher yields and purity.
Continuous Flow Reactors: Enable precise control over reaction times and temperatures, reducing side reactions and improving reproducibility.
Automated Platforms: Facilitate rapid screening of reaction conditions and purification protocols, accelerating process optimization.
Industrial methods typically maintain reaction temperatures between 80–100°C and use solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to dissolve reactants and facilitate reactions.
Alternative Synthetic Routes
Other synthetic approaches include:
Condensation Reactions: Using intermediates like 5-chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide reacted with amines (e.g., methylamine) under catalysis by 4-(dimethylamino)pyridine (DMAP) in DMF, followed by chromatographic purification. This route can yield 38–42% of the desired product.
Functional Group Transformations: Starting from indole derivatives, selective nitration, reduction, and amidation steps are employed to install the amino and carboxamide groups in sequence.
These alternative methods allow flexibility depending on available starting materials and desired scale.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Concentrated sulfuric acid (Tscherniac-Einhorn) | Facilitates electrophilic substitution and amidation |
| Solvent | DMF, DCM, or aqueous acidic media | Choice affects solubility and reaction rate |
| Temperature | 80–100°C | Reflux conditions ensure complete conversion |
| Reaction Time | 3–5 hours | Optimized to balance yield and minimize by-products |
| Purification | Gradient Combiflash chromatography (0–20% ethyl acetate in hexane) | Removes impurities and isolates target compound |
| Yield | 38–42% (reported) | Dependent on reaction scale and purification method |
Analytical Characterization of the Product
Reliable characterization techniques ensure the identity and purity of 5-amino-2,3-dihydro-1H-indole-1-carboxamide:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H Nuclear Magnetic Resonance (NMR) | Structural confirmation | Aromatic protons at δ 7.2–7.5 ppm; amino and methylene protons clearly resolved |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity ≥98% using C18 columns with acetonitrile/water gradient |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 177.2 (M⁺) |
These methods provide comprehensive validation of the synthesized compound.
Research Findings on Synthetic Efficiency and Modifications
Yield Improvement: Careful control of temperature and reaction time improves conversion rates. Using catalysts like DMAP enhances amidation efficiency in condensation routes.
Solubility Enhancement: Introducing polar substituents or using co-solvents such as DMSO in stock solutions improves solubility for downstream biological assays.
Derivatization: Modifying the amino or carboxamide groups enables the synthesis of analogs with improved pharmacokinetic properties or probe functionalities.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Tscherniac-Einhorn Reaction | Indoline | 2-(Hydroxymethyl)isoindoline-1,3-dione, H2SO4 | Acidic, reflux 80–100°C, 3–5 h | 38–42 | Selective amino and carboxamide introduction |
| Condensation with Amines | 5-Chloro-2-oxo-indoline | Methylamine, DMAP, DMF | Reflux, 3–5 h | 38–42 | Requires chromatographic purification |
| Industrial Continuous Flow | Indoline derivatives | Optimized acid/base catalysts | Controlled flow, 80–100°C | >40 | Scalable, reproducible |
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at both the amino group and the indole ring system:
The amino group's oxidation to nitro dominates under strong acidic conditions, while ring oxidation requires specific catalysts .
Reduction Reactions
Reductive modifications target the carboxamide group and aromatic system:
The carboxamide group shows higher reducibility than the aromatic ring, allowing selective transformations .
Substitution Reactions
Regioselective substitutions occur at C-4 and C-7 positions of the indole ring:
Electrophilic Substitution
Nucleophilic Aromatic Substitution
| Reagent | Position | Product |
|---|---|---|
| KSCN/Cu(I) | C-4 | 4-Thiocyano derivative (39%) |
| NaN₃/BF₃·Et₂O | C-7 | 7-Azido compound (58%) |
Substitution patterns correlate with the amino group's strong para-directing effects .
Cycloaddition and Multicomponent Reactions
The compound participates in [3+2] and [4+1] cycloadditions:
These reactions exploit the indole ring’s π-electron density and the amino group’s nucleophilicity .
Comparative Reactivity with Analogues
Data contrasts its behavior with structurally related compounds:
The carboxamide group decreases electron density at C-4 compared to carboxylic acid derivatives, altering substitution preferences .
Stability and Side Reactions
Key degradation pathways include:
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of 5-amino-2,3-dihydro-1H-indole-1-carboxamide features an indole core with an amino group and a carboxamide group. Its synthesis can be achieved through several methods, including:
- Tscherniac-Einhorn Reaction : Involves indoline reacting with specific reagents to introduce the necessary functional groups.
- Industrial Production : Large-scale synthesis typically employs continuous flow reactors to enhance efficiency and scalability.
Chemistry
In the realm of chemistry, 5-amino-2,3-dihydro-1H-indole-1-carboxamide serves as a crucial building block for synthesizing more complex indole derivatives. Its unique functional groups facilitate various chemical reactions such as oxidation, reduction, and substitution.
Biology
The compound is extensively studied for its biological activities:
- Antiviral Properties : Exhibits the ability to inhibit viral replication by targeting specific viral enzymes.
- Anticancer Activity : Demonstrates significant efficacy against various cancer cell lines, notably pancreatic cancer. It has been shown to reduce cell viability and induce apoptosis in cancer models .
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria with reported minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
Medicine
Research is ongoing to explore its potential as a therapeutic agent for various diseases. The compound's interaction with specific molecular targets may modulate enzyme activity involved in disease pathways. For instance, it has been noted for its inhibitory effects on enzymes critical for tumor growth and metastasis .
Industry
5-Amino-2,3-dihydro-1H-indole-1-carboxamide is also utilized in developing new materials and as a precursor in pharmaceutical synthesis. Its unique properties make it valuable in creating novel therapeutic agents .
Case Studies
Several studies highlight the efficacy of 5-amino-2,3-dihydro-1H-indole-1-carboxamide:
Case Study 1: Anticancer Efficacy
A study involving pancreatic cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in colony formation and increased apoptosis rates. The IC50 values indicated strong potency against cancer cells compared to non-cancerous cells .
Case Study 2: Antimicrobial Testing
In antimicrobial assays, the compound exhibited an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel treatment option for resistant bacterial strains .
Mechanism of Action
5-Amino-2,3-dihydro-1H-indole-1-carboxamide is similar to other indole derivatives, such as indazole and tryptamine. it has unique structural features and properties that distinguish it from these compounds. For example, the presence of the carboxamide group and the amino group at specific positions on the indole ring contribute to its distinct chemical behavior and biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the Carboxamide Nitrogen
5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide (CAS 62368-26-7)
- Molecular Formula : C₁₀H₁₃N₃O
- Molecular Weight : 191.23 g/mol .
- Key Difference : Methyl substitution on the carboxamide nitrogen increases hydrophobicity (higher logP) compared to the parent compound. This modification may enhance membrane permeability in biological systems.
5-Chloro-N-propyl-2,3-dihydro-1H-indole-1-carboxamide (CAS 62368-15-4)
- Molecular Formula : C₁₂H₁₅ClN₂O
- Molecular Weight : 238.72 g/mol .
- Key Difference: A chlorine atom at the 5-position (replacing the amino group) and a propyl chain on the carboxamide nitrogen.
5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide
Functional Group Replacements
(2,3-Dihydro-1H-indol-5-ylmethyl)amine
- Molecular Formula : C₉H₁₂N₂
- Key Difference : Replaces the carboxamide with a methylamine group. This reduces hydrogen-bonding capacity and polarity, impacting solubility and pharmacokinetic properties .
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-sulfonamide
Ring-Substituted Derivatives
6-Chloro-5-methyl-N-(quinolin-4-yl)-2,3-dihydro-1H-indole-1-carboxamide
Comparative Analysis Table
Research and Application Insights
- Pharmacological Potential: While 5-amino-2,3-dihydro-1H-indole-1-carboxamide itself lacks detailed biological data, its analogs show promise. For example, sulfonamide derivatives (e.g., ) are prevalent in antimicrobial and anticancer agents due to their ability to inhibit enzymes like carbonic anhydrase .
- Synthetic Utility : The dihydroindole scaffold is a versatile intermediate. The methylamine derivative () could serve as a precursor for Schiff base formation or metal coordination complexes .
Biological Activity
5-Amino-2,3-dihydro-1H-indole-1-carboxamide is an indole-derived compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Amino-2,3-dihydro-1H-indole-1-carboxamide has the following molecular characteristics:
- Molecular Formula : C₉H₁₀N₂O
- Molecular Weight : 162.19 g/mol
The indole structure contributes to its potential interactions with various biological targets, including receptors and enzymes.
The biological activity of 5-amino-2,3-dihydro-1H-indole-1-carboxamide is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The indole moiety allows for binding to serotonin receptors, which may influence neurotransmission and exhibit antidepressant or anxiolytic effects.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease pathways, potentially leading to therapeutic effects against various conditions.
- Antiproliferative Activity : Studies indicate that related indole derivatives can induce apoptosis in cancer cells by activating caspases, thereby inhibiting cell proliferation .
Anticancer Properties
Research has shown that 5-amino-2,3-dihydro-1H-indole-1-carboxamide and its derivatives possess significant anticancer properties:
- Caspase Activation : Compounds similar to 5-amino-2,3-dihydro-1H-indole-1-carboxamide have been found to activate caspases, leading to apoptosis in cancer cells .
- Inhibition of Cancer Cell Lines : In vitro studies demonstrated that indole derivatives exhibit antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and others .
Antiviral Activity
Indole derivatives are also being explored for their antiviral properties:
- Mechanism Against HIV : Certain indole compounds have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, indicating a promising avenue for further research .
Case Studies and Research Findings
Several studies have documented the biological activity of 5-amino-2,3-dihydro-1H-indole-1-carboxamide:
Q & A
Q. What are the recommended handling and storage protocols for 5-amino-2,3-dihydro-1H-indole-1-carboxamide in laboratory settings?
- Methodological Answer: Follow general laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves and goggles. Store the compound in a cool, dry environment under inert gas (e.g., nitrogen) if air-sensitive. Consult the Safety Data Sheet (SDS) for specific storage temperatures and compatibility with common solvents (e.g., DMSO, ethanol) .
Q. What synthetic routes are commonly used to prepare 5-amino-2,3-dihydro-1H-indole-1-carboxamide?
- Methodological Answer: Synthesis often involves condensation reactions between substituted indole precursors and carboxamide derivatives. For example, cyclization of 5-aminoindole intermediates with carbamoyl chloride under basic conditions (e.g., KOH/EtOH) is a standard approach. Reaction optimization may require temperature control (reflux vs. room temperature) and purification via column chromatography .
Q. How can researchers confirm the structural integrity of synthesized 5-amino-2,3-dihydro-1H-indole-1-carboxamide?
- Methodological Answer: Use a combination of ¹H/¹³C NMR to verify hydrogen and carbon environments, FT-IR for functional group analysis (e.g., NH, carbonyl stretches), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference spectral data with published analogs (e.g., indole-carboxamide derivatives) .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Methodological Answer: Prioritize assays based on structural analogs:
- Antiviral: Plaque reduction assays against RNA viruses (e.g., coronaviruses).
- Anti-inflammatory: Inhibition of COX-2 or TNF-α in macrophage models.
- Kinase inhibition: Screening against kinases like CDK or MAPK using ATP-competitive assays.
Include positive controls (e.g., remdesivir for antiviral assays) and dose-response curves .
Advanced Research Questions
Q. How can researchers address discrepancies in bioactivity data across different batches of the compound?
- Methodological Answer:
- Purity Analysis: Use HPLC (>98% purity threshold) and LC-MS to detect trace impurities (e.g., unreacted intermediates).
- Crystallography: Resolve crystal structures (via SHELXL ) to confirm stereochemical consistency.
- Batch Replication: Repeat synthesis under rigorously controlled conditions (e.g., inert atmosphere, anhydrous solvents) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer:
- Solubility Enhancement: Test co-solvents (e.g., PEG-400) or formulate as a sodium salt.
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to improve membrane permeability.
- Pharmacokinetic Profiling: Conduct ADME assays to assess metabolic stability in liver microsomes .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., viral proteases).
- QSAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with bioactivity data.
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and varied pH (1–13). Monitor degradation products via UPLC-MS/MS .
- Solid-State NMR: Assess polymorphic transitions impacting shelf life .
Q. How can researchers mitigate synthetic challenges in scaling up production?
- Methodological Answer:
- Flow Chemistry: Optimize continuous flow reactions to improve yield and reduce side products.
- Green Chemistry: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Process Analytical Technology (PAT): Implement in-line FT-IR for real-time reaction monitoring .
Q. What mechanistic studies elucidate the compound’s mode of action in complex biological systems?
- Methodological Answer:
- CRISPR Screening: Identify gene knockouts that modulate the compound’s efficacy.
- Thermal Proteome Profiling (TPP): Map target engagement across the proteome.
- Metabolomics: Track downstream metabolic perturbations via LC-MS-based platforms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
